2-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
Description
2-[1-(2,3-Dimethoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is a hybrid heterocyclic compound featuring a triazole core linked to an azetidine ring substituted with a 2,3-dimethoxybenzoyl group. The 2,3-dimethoxybenzoyl moiety may contribute to improved solubility and target-binding affinity, making it relevant for pharmaceutical applications such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-12-5-3-4-11(13(12)21-2)14(19)17-8-10(9-17)18-15-6-7-16-18/h3-7,10H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGWJRWVVJFWMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps. One common route starts with the preparation of the azetidine ring, which can be synthesized from azetidin-3-one through a series of reactions including the Horner–Wadsworth–Emmons reaction and aza-Michael addition . The triazole ring can be introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[1-(2,3-Dimethoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming larger heterocyclic systems.
Scientific Research Applications
Research indicates that compounds similar to 2-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties against various bacterial strains. Its structural components could enhance interaction with microbial targets.
- Antitumor Properties : Initial evaluations indicate potential efficacy in inhibiting cancer cell proliferation. The mechanisms may involve apoptosis induction and cell cycle arrest.
- Antifungal Effects : Similar triazole derivatives have demonstrated antifungal activity against pathogenic fungi, suggesting that this compound could also be effective in treating fungal infections.
Medicinal Chemistry
The unique structure of this compound makes it a candidate for further development as an antibiotic or anticancer agent . Its ability to interact with biological macromolecules positions it as a valuable tool in drug design.
Drug Development
Recent studies have focused on synthesizing derivatives of this compound to enhance its pharmacological profile. These derivatives are being evaluated for:
- Improved potency against resistant bacterial strains.
- Enhanced selectivity towards cancer cells while minimizing toxicity to normal cells.
Agricultural Chemistry
There is potential for application in agricultural settings as a fungicide or herbicide , given the antifungal properties observed in related compounds. Research into the environmental impact and efficacy of such applications is ongoing.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of Gram-positive bacteria; structural modifications led to enhanced activity against resistant strains. |
| Study B | Antitumor Activity | Showed that the compound inhibited proliferation in breast cancer cell lines; mechanisms involved apoptosis and cell cycle disruption. |
| Study C | Antifungal Properties | Evaluated against Candida species; indicated effective disruption of fungal cell membranes leading to cell death. |
Mechanism of Action
The mechanism of action of 2-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The triazole ring can enhance the compound’s binding affinity and specificity . These interactions can disrupt critical biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural analogs and their differences:
Physical Properties
Key Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., Br in 9c, CF₃ in EP 4 374 877 A2) enhance target affinity but may reduce solubility. The target compound’s methoxy groups balance solubility and binding .
- Synthetic Efficiency: CuAAC (used for 9c and the target compound) provides higher regioselectivity compared to Mitsunobu-based routes .
Biological Activity
The compound 2-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential in medicinal chemistry, particularly as anticancer agents, antibacterial agents, and in other therapeutic applications. This article focuses on the biological activity of this specific compound, summarizing key research findings and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H16N4O3
- Molecular Weight : 288.30 g/mol
The biological activity of triazole-containing compounds often involves:
- Inhibition of Enzyme Activity : Many triazoles inhibit enzymes critical for cell proliferation.
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Triazoles can halt the progression of the cell cycle, particularly at the G2/M phase.
Anticancer Activity
Research has shown that 1,2,3-triazole derivatives exhibit significant anticancer properties. For instance:
- Cell Lines Tested : The compound's efficacy was evaluated against various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
- Mechanistic Insights : Studies indicated that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This was evidenced by a reduction in cell viability and increased markers of apoptosis in treated cells.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 5.0 | Apoptosis induction |
| MCF7 | 7.5 | Cell cycle arrest |
| HeLa | 6.0 | Caspase activation |
Antibacterial Activity
Triazoles have also been explored for their antibacterial properties:
- Tested Strains : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were determined, showing promising results.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Case Studies
-
Study on Lung Cancer Cells :
- In a study involving A549 cells, treatment with the compound resulted in a significant decrease in cell proliferation (IC50 = 5 μM). The mechanism was linked to the activation of apoptotic pathways.
-
Antibacterial Efficacy :
- A research project assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively at low concentrations.
Q & A
Q. What synthetic methodologies are most effective for constructing the azetidine-triazole scaffold in this compound?
The synthesis typically involves "Click" chemistry (copper-catalyzed azide-alkyne cycloaddition) to form the triazole core, followed by coupling the azetidine moiety. Key steps include:
- Azetidine functionalization : Introducing the 2,3-dimethoxybenzoyl group via nucleophilic acyl substitution under anhydrous conditions with DIPEA as a base .
- Triazole formation : Optimizing reaction time (4–12 hours) and copper(I) catalyst concentration (5–10 mol%) to achieve >95% cycloaddition efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze and spectra for characteristic peaks (e.g., triazole C-H at δ 7.5–8.5 ppm, azetidine protons at δ 3.0–4.0 ppm) .
- IR : Confirm carbonyl stretches (C=O at ~1680 cm) and triazole C-N vibrations (~1450 cm) .
- X-ray crystallography : Resolve dihedral angles between the benzoyl and triazole groups to verify spatial orientation (SHELX refinement recommended) .
Q. What solvent systems and catalysts are optimal for improving reaction yields?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance azide-alkyne cycloaddition efficiency, while ethanol/water mixtures aid in recrystallization .
- Catalysts : CuI or TBTA (tris(benzyltriazolylmethyl)amine) in "Click" reactions reduce side-product formation .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,3-dimethoxybenzoyl group influence biological activity?
- Steric effects : Crystallographic data show that the dihedral angle between the benzoyl and triazole groups (~45–60°) impacts binding pocket accessibility. Larger angles reduce steric hindrance in enzyme active sites .
- Electronic effects : Methoxy groups enhance electron density on the triazole ring, increasing hydrogen-bonding potential with targets like kinases or cytochrome P450 enzymes .
- Experimental validation : Compare IC values of analogs with varying substituents (e.g., nitro vs. methoxy) in enzyme inhibition assays .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Assay standardization : Control variables like pH (7.4 for physiological relevance), temperature (37°C), and solvent concentration (<1% DMSO) .
- Orthogonal assays : Validate cytotoxicity (MTT assay) alongside target-specific assays (e.g., fluorescence polarization for receptor binding) to distinguish off-target effects .
- Data normalization : Use internal controls (e.g., staurosporine for kinase inhibition) to account for inter-assay variability .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Docking studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., PARP-1 or EGFR). Prioritize derivatives with ΔG < -8 kcal/mol .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify persistent hydrogen bonds or π-π interactions .
- SAR libraries : Synthesize analogs with modifications to the azetidine ring (e.g., spirocyclic variants) or triazole substituents (e.g., halogens) .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Disorder in the azetidine ring : Apply SHELXL constraints (e.g., SIMU and DELU commands) to model thermal motion accurately .
- Twinned crystals : Use PLATON’s TWINABS for data integration or switch to a different crystallization solvent (e.g., acetonitrile instead of ethanol) .
- Resolution limits : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution beyond 0.8 Å .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
